An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Synthesis and Characterization
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), a versatile chemical intermediate. The document details its synthesis protocols, physicochemical properties, characterization data, and applications, presenting a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.
Chemical Identity and Properties
4-Chloro-3,5-dinitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a chlorine atom, two nitro groups, and a carboxyl group.[1] Its unique structure makes it a valuable precursor in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 118-97-8 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₆ | [2][3] |
| Molecular Weight | 246.56 g/mol | [2][3] |
| Appearance | Yellow to light yellow crystalline powder | [2][4][5] |
| Melting Point | 158 - 164 °C | [2][4][6] |
| Boiling Point | 315 °C (lit.) | [2] |
| IUPAC Name | 4-chloro-3,5-dinitrobenzoic acid | [3] |
| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ to 2.36 x 10⁻³ | [7][8] |
| Water Solubility | Approx. 2.5 g/L at 25°C | [8] |
| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | [7] |
Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid
The primary method for synthesizing 4-Chloro-3,5-dinitrobenzoic acid is through the nitration of 4-chlorobenzoic acid.[4][5][9][10] This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. Several variations of this procedure exist, differing in the nitrating agent and reaction conditions.
Caption: General workflow for the synthesis of 4-Chloro-3,5-dinitrobenzoic acid.
Protocol 1: Nitration using Potassium Nitrate (B79036) (KNO₃)
This protocol uses potassium nitrate in sulfuric acid as the nitrating agent.
-
Procedure:
-
Dissolve 4-chloro-benzoic acid (20 g, 0.128 mol) in concentrated sulfuric acid (H₂SO₄, d = 1.835 g/mL, 300 mL) at 80°C in a high-pressure flask.[4]
-
Add potassium nitrate (KNO₃, 66 g, 0.65 mol) to the solution.[4]
-
Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.[4]
-
After the reaction period, cool the mixture to room temperature.[4]
-
Carefully pour the cooled reaction mixture onto ice to precipitate the product.[4]
-
Filter the resulting solid, wash it with water, and dry to obtain the final product.[5]
-
-
Yield: 28 g (89%).[4]
Protocol 2: Nitration using Fuming Nitric Acid
This method employs a mixture of fuming nitric acid and fuming sulfuric acid.
-
Procedure:
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.[5]
-
Cool the flask to approximately 15°C and slowly add 18 mL of fuming nitric acid through a dropping funnel.[5]
-
Slowly add 5 g of 4-chlorobenzoic acid to the mixture.[5]
-
Heat the reaction solution to 90-95°C and maintain a constant temperature for 4 hours.[5]
-
After the reaction is complete, cool the solution to room temperature.[5]
-
Pour the cooled solution into crushed ice and allow it to stand for a period.[5]
-
Filter the light yellow solid that precipitates.[5]
-
Wash the filter cake with water until it is no longer acidic, then dry the product.[5]
-
-
Yield: 6.82 g (approximately 87.2%).[5]
The crude product can be purified by recrystallization.[8]
-
Protocol:
-
Crystallize the crude acid from a mixture of ethanol (B145695) and water (EtOH/H₂O), pure ethanol, or benzene.[4]
-
Characterization and Spectral Data
The structure and purity of the synthesized 4-Chloro-3,5-dinitrobenzoic acid are confirmed through various analytical techniques.
Table 2: Spectral Data for 4-Chloro-3,5-dinitrobenzoic Acid
| Technique | Data Source / Description |
| ¹H NMR | Spectra are available in public databases, typically showing signals for the aromatic protons.[3][11][12] |
| ¹³C NMR | Spectra are available, which would confirm the carbon framework of the molecule.[13] |
| FTIR Spectroscopy | Infrared spectra, often obtained using a KBr wafer or ATR, are available and would show characteristic peaks for the carboxyl and nitro functional groups.[3][14] |
| Mass Spectrometry (GC-MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[15] |
Note: While the existence of spectral data is confirmed, specific peak assignments (e.g., chemical shifts in ppm, vibrational frequencies in cm⁻¹) are not detailed in the provided search results and would require direct access to the spectral databases.[11][12][13][14][15]
Applications and Uses
4-Chloro-3,5-dinitrobenzoic acid is a key intermediate in various fields of chemical synthesis.[2][9]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, such as Lodoxamide, an antiallergic agent and mast cell stabilizer.[4]
-
Agrochemicals: It is used in the formulation of pesticides, fungicides, and herbicides.[2][5][9]
-
Dyes: The compound is a precursor in the manufacture of various dyes.[2][5][9]
-
Chemical Research: It is employed as a reagent for chemical modification of proteins, specifically for targeting lysine (B10760008) residues in biochemical studies. It is also a precursor for heat-resistant explosives.[5]
Caption: Key applications of 4-Chloro-3,5-dinitrobenzoic acid as a chemical intermediate.
Safety and Hazard Information
4-Chloro-3,5-dinitrobenzoic acid is classified as an irritant.[3][4] Proper handling and personal protective equipment are essential when working with this compound.
Table 3: GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation.[3][6] |
| H319 | Causes serious eye irritation.[3][6] |
| H335 | May cause respiratory irritation.[3][6] |
Recommended Precautionary Measures (P Statements): P261, P280, P305+P351+P338, P304+P340, P405, P501a.[6] These include avoiding breathing dust, wearing protective gear, and ensuring proper rinsing in case of eye contact.[6]
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Chloro-3,5-dinitrobenzoic acid, 97% (118-97-8) - 4-Chloro-3,5-dinitrobenzoic acid, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Cas 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid [nitrobenzenechemical.com]
- 10. 4-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) IR Spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
